6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one
Description
6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one is a synthetic coumarin derivative featuring a thiazole ring substituted with a 4-methoxyphenylamino group at position 2 and a methoxy group at position 6 of the coumarin scaffold. Its structure combines the planar aromaticity of coumarin with the electron-rich thiazole moiety, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical for biological targeting and crystallization behavior .
Properties
IUPAC Name |
6-methoxy-3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-14-5-3-13(4-6-14)21-20-22-17(11-27-20)16-10-12-9-15(25-2)7-8-18(12)26-19(16)23/h3-11H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBPKNYNJTYWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Coupling via Thiocyanatoacetyl Intermediate
A widely cited approach involves the reaction of 3-(2-thiocyanatoacetyl)-6-methoxy-2H-chromen-2-one with 4-methoxyaniline in ethanol under reflux conditions. The thiocyanatoacetyl group undergoes nucleophilic substitution with the aniline, followed by cyclization to form the thiazole ring. This method, adapted from analogous syntheses of 3-(2-(substituted phenylamino)thiazol-4-yl)coumarins, typically achieves yields of 70–75%. Key steps include:
-
Intermediate synthesis : 6-Methoxy-3-(2-thiocyanatoacetyl)coumarin is prepared by treating 3-acetyl-6-methoxycoumarin with ammonium thiocyanate in acetic acid.
-
Cyclization : Heating the intermediate with 4-methoxyaniline in ethanol induces thiazole ring closure via intramolecular nucleophilic attack, facilitated by the basicity of the amine.
Bromoacetyl Coumarin Route
An alternative method employs 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one as a key intermediate. Bromination of 3-acetyl-6-methoxycoumarin using bromine in chloroform yields the α-brominated derivative, which subsequently reacts with 4-methoxyphenylthiourea in 2-propanol to form the thiazole ring. This pathway offers higher regioselectivity due to the electrophilic bromine atom, with reported yields of 75–80%.
Hantzsch Thiazole Synthesis
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Ethanol vs. 2-Propanol : Ethanol is preferred for two-component reactions due to its moderate polarity and ability to dissolve both coumarin derivatives and anilines. In contrast, 2-propanol enhances cyclization efficiency in bromoacetyl routes by stabilizing the transition state through hydrogen bonding.
-
Reflux Temperatures : Optimal temperatures range from 70°C (for thiocyanatoacetyl coupling) to 80°C (for bromoacetyl cyclization), balancing reaction rate and byproduct formation.
Catalytic Additives
-
Piperidine : Used in solvent-free syntheses of coumarin precursors to catalyze Pechmann condensations between 2-hydroxy-5-methoxybenzaldehyde and ethyl acetoacetate.
-
Zinc Chloride : Enhances electrophilicity in Hantzsch reactions by coordinating to the thiourea sulfur, accelerating ring closure.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the orthorhombic space group Pna21 with unit cell parameters a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å. The dihedral angle between the coumarin and thiazole planes is 12.5°, indicating minimal conjugation disruption.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Two-Component Coupling | 3-Thiocyanatoacetylcoumarin + 4-Methoxyaniline | 75% | 4–6 hours | Simplified workflow, fewer steps |
| Bromoacetyl Cyclization | 3-Bromoacetylcoumarin + 4-Methoxyphenylthiourea | 80% | 3–5 hours | Higher regioselectivity |
| Hantzsch Synthesis | 3-Acetylcoumarin + 4-Methoxyphenylthiourea | 70% | 8–10 hours | Compatibility with diverse thioureas |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylamino group can be reduced to form aniline derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects on Properties
A. 6-Methoxy-3-(2-Phenylamino-Thiazol-4-yl)-Chromen-2-One (CAS 313954-54-0)
- Key Differences: Lacks the 4-methoxy group on the phenylamino substituent.
- Physical Properties : Molecular weight 350.39 g/mol, density 1.4 g/cm³, boiling point 588.8°C, and flash point 309.9°C .
- Synthesis: Prepared via a two-component reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with anilines in ethanol .
- Structural Insights : Crystallizes in the orthorhombic space group Pna2₁ with distinct hydrogen-bonding networks, suggesting tighter packing compared to the 4-methoxy analogue .
B. 3-[2-(4-Phenylthiazol-2-ylamino)Acetyl]-Chromen-2-One
- Key Differences : Features an acetyl spacer between the thiazole and coumarin, increasing conformational flexibility.
- Bioactivity : Reported in patent literature for broad pharmaceutical applications, though specific data are undisclosed .
C. 3-(2-(4-Methylphenylamino)Thiazol-4-yl)-2H-Chromen-2-One (Compound 3j)
- Key Differences: Substitutes 4-methyl instead of 4-methoxy on the phenylamino group.
- Crystallography : Orthorhombic lattice parameters (a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å) indicate steric effects from the methyl group reducing packing efficiency compared to methoxy derivatives .
B. Antimicrobial Activity
- Thiazolidinone-Coumarin Hybrids: Nitro-substituted derivatives (e.g., 3-nitro-2-oxo-2H-chromen-4-ylamino-phenyl) exhibit stronger antimicrobial effects, suggesting electron-withdrawing groups enhance reactivity .
- Target Compound : The dual methoxy groups may reduce antimicrobial efficacy compared to nitro analogues but improve metabolic stability .
Crystallographic and Hydrogen-Bonding Analysis
Key Insight : Methoxy groups disrupt strong O–H⋯O bonds observed in hydroxycoumarins, reducing solubility but enhancing lipid bilayer penetration .
Biological Activity
6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.365 g/mol. The compound features a chromenone core substituted with a thiazole and an aniline moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.365 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 550.3 ± 52.0 °C |
| Flash Point | 286.6 ± 30.7 °C |
| LogP | 4.14 |
Anticancer Activity
Research indicates that compounds containing thiazole rings demonstrate significant anticancer properties. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| 6-Methoxy... | HT29 | <10 |
The presence of electron-donating groups such as methoxy significantly enhances the anticancer activity by improving the compound's interaction with cellular targets.
Antimicrobial Activity
The antimicrobial properties of chromenone derivatives have also been explored. The compound has shown promising results against a range of bacterial and fungal strains.
Research Findings
A comparative study on the antimicrobial efficacy of various thiazole-containing compounds revealed:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These results suggest that the incorporation of thiazole and methoxy groups contributes significantly to the antimicrobial potency of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
In vitro studies have demonstrated that compounds similar to this compound can reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating a potential for therapeutic application in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
